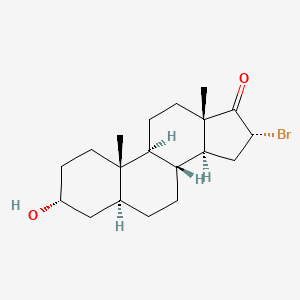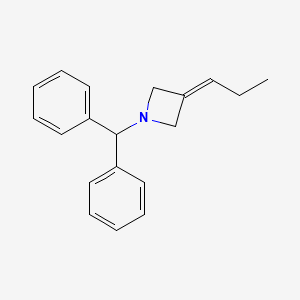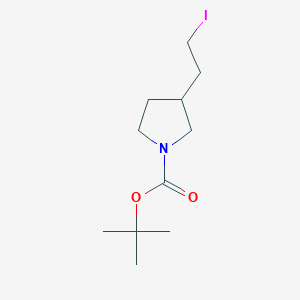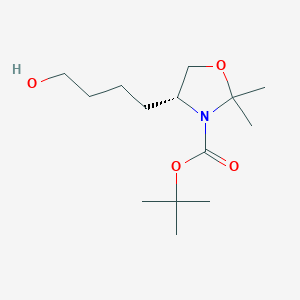![molecular formula C5H3BrN4 B1511076 3-Brom-[1,2,4]triazolo[4,3-a]pyrazin CAS No. 1159554-51-4](/img/structure/B1511076.png)
3-Brom-[1,2,4]triazolo[4,3-a]pyrazin
Übersicht
Beschreibung
“3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular formula C6H4BrN3. It has a molecular weight of 198.020 and a density of 1.9±0.1 g/cm3 .
Synthesis Analysis
The synthesis of triazolopyrazine derivatives involves aromatic nucleophilic substitution of the parent compound with different amines and triazole-2-thiol . The synthesis process is optimized to achieve the desired product .Molecular Structure Analysis
The molecular structure of “3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine” can be analyzed using various techniques such as X-ray diffraction . The compound crystallizes in the monoclinic space group P21/c .Chemical Reactions Analysis
The compound is involved in tele-substitution reactions, which are a type of nucleophilic substitution reaction where a leaving group is displaced from an aromatic system by a nucleophile entering at a different position on the ring .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm3 . More detailed physical and chemical properties can be determined using techniques such as melting point analysis, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Wirkmechanismus
Target of Action
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine has been found to interact with several targets. It has shown inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets in cancer treatment . Additionally, it has been suggested that the compound may target DprE1 , an enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of c-Met/VEGFR-2 kinases . This inhibition disrupts the signaling pathways regulated by these kinases, affecting cell growth and survival .
Biochemical Pathways
The inhibition of c-Met/VEGFR-2 kinases by 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine affects several biochemical pathways. It disrupts the signaling pathways regulated by these kinases, leading to changes in cell growth and survival . In the context of antibacterial activity, the compound may interfere with the cell wall biosynthesis pathway by targeting DprE1 , although this needs further validation.
Result of Action
The inhibition of c-Met/VEGFR-2 kinases by 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine can lead to the death of cancer cells . It has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . In terms of antibacterial activity, the compound has shown moderate to good activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is its broad spectrum of activity against various strains of bacteria and fungi. It also has potential applications in the field of cancer research and neuroscience. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of its specific targets and mechanism of action. Additionally, further studies are needed to determine its potential applications in the treatment of neurological disorders and other diseases. Finally, the development of new derivatives and analogs of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has shown promising results in various fields of scientific research. Its potential applications in the fields of antimicrobial activity, cancer research, and neuroscience make it a valuable compound for further study. However, its potential toxicity and side effects must be carefully considered in its use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Derivate von 3-Brom-[1,2,4]triazolo[4,3-a]pyrazin wurden synthetisiert und auf ihre antibakterielle Aktivität untersucht. Einige dieser Verbindungen zeigten moderate bis gute antibakterielle Aktivitäten gegen sowohl grampositive Staphylococcus aureus als auch gramnegative Escherichia coli-Stämme . Insbesondere wies eine Verbindung überlegene antibakterielle Aktivitäten auf, die mit dem Antibiotikum Ampicillin der ersten Wahl vergleichbar waren .
Antitumoraktivität
Die Verbindung wurde auf ihre Antitumoraktivität untersucht. Eine Reihe neuartiger [1,2,4]triazolo[4,3-a]pyrazin-Derivate wurden synthetisiert und auf ihre inhibitorische Aktivität gegenüber c-Met/VEGFR-2-Kinasen und ihre antiproliferative Aktivität gegen drei getestete Zelllinien in vitro untersucht . Die vielversprechendste Verbindung zeigte ausgezeichnete antiproliferative Aktivitäten gegen die Krebszelllinien A549, MCF-7 und Hela .
Antituberkulose-Aktivität
Die Verbindung wurde mit einer biologisch aktiven 1,2,4-Triazol-Einheit verbunden, um die Wirksamkeit dieser Verbindungen bei der Bekämpfung von Tuberkulose zu beurteilen.
Antidepressive Aktivität
Diese neuartige Einheit findet sich in einer Vielzahl vielversprechender Medikamente, die sich auf vielfältige therapeutische Anwendungen beziehen, insbesondere in der Antidepressiva .
Antipsychotische Aktivität
Die Verbindung findet sich auch in Medikamenten, die antipsychotische Wirkungen haben .
Antihistaminische Aktivität
This compound findet sich in Medikamenten, die antihistaminische Wirkungen haben .
Antifungal Aktivität
Die Verbindung findet sich auch in Medikamenten, die antifungale Wirkungen haben .
Entzündungshemmende Aktivität
This compound findet sich in Medikamenten, die entzündungshemmende Wirkungen haben .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, derivatives of triazolo[4,3-a]pyrazine have been shown to inhibit c-Met kinase, an enzyme involved in cell growth and differentiation . This interaction is crucial as c-Met kinase is a target for cancer therapy. Additionally, 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine derivatives have demonstrated antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death .
Cellular Effects
The effects of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, certain derivatives of this compound have shown potent anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa . These effects are mediated through the inhibition of c-Met kinase, leading to the disruption of cell signaling pathways that promote cell proliferation and survival. Furthermore, the compound has been found to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine involves several key interactions at the molecular level. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that are essential for cell growth and survival. Additionally, the compound has been shown to interact with bacterial enzymes, leading to the inhibition of their activity and subsequent bacterial cell death . These interactions highlight the potential of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on c-Met kinase and bacterial enzymes, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-tumor and antibacterial activity without causing adverse effects . At higher doses, the compound may induce toxicity, leading to adverse effects such as weight loss and organ damage . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The interaction of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine with metabolic enzymes can influence metabolic flux and alter the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .
Subcellular Localization
The subcellular localization of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of 3-Bromo-[1,2,4]triazolo[4,3-a]pyrazine in the nucleus allows it to interact with nuclear enzymes and transcription factors, influencing gene expression and cellular function .
Eigenschaften
IUPAC Name |
3-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBYSDTNUNOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743973 | |
| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159554-51-4 | |
| Record name | 3-Bromo[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Tert-butyl-4-chloro-5-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1510996.png)







![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride](/img/structure/B1511028.png)

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B1511032.png)
![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate 1-oxide](/img/structure/B1511039.png)

